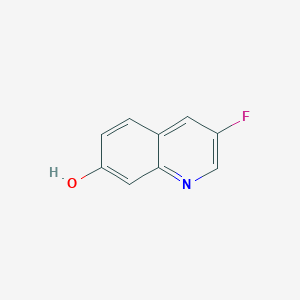

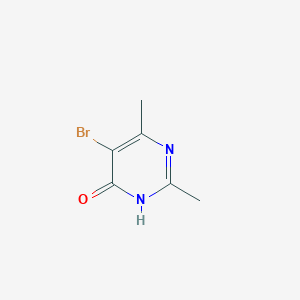

![molecular formula C9H14O4 B1450998 3-甲基-3-(2-氧代丙基)-2,4,7-三氧杂双环[3.3.0]辛烷 CAS No. 1378825-86-5](/img/structure/B1450998.png)

3-甲基-3-(2-氧代丙基)-2,4,7-三氧杂双环[3.3.0]辛烷

描述

Synthesis Analysis

The sequence used for the transformation of these compounds often involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening1. Some of the more efficient methodologies developed for the preparation of the bicyclo[3.2.1]octane system are based on the selective fragmentation of different types of functionalized tricyclo[3.2.1.0 2.7]octane derivatives1.Molecular Structure Analysis

The ultimate condensed formula is the skeletal formula (sometimes known as a line-angle formula), in which carbon atoms are implied at the corners and ends of lines, and each carbon atom is understood to be attached to enough hydrogen atoms to give each carbon atom four bonds2.

Chemical Reactions Analysis

The reactions of these compounds often involve the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold3.

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds often depend on the specific structure and functional groups present. For example, the density and detonation properties usually increase with the increasing number of nitro groups and aza nitrogen atoms5.

科学研究应用

-

Synthesis of Tropane Alkaloids

- Field : Organic & Biomolecular Chemistry

- Application Summary : The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of the compound you mentioned, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

- Methods : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

- Results : This research has led to the development of important methodologies in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

-

Synthesis of Bicyclo[3.2.1]octane Systems from Carvone

- Field : Organic Chemistry

- Application Summary : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems . These systems are characteristic of some biologically active compounds .

- Methods : The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

- Results : This approach has led to the construction of the bicyclic skeleton based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.0 2.7]octan-3-one intermediate .

-

Thermodynamic Property Analysis

- Field : Thermodynamics

- Application Summary : The thermodynamic properties of similar compounds, such as cis-bicyclo[3.3.0]octane, are critically evaluated . These properties are important for various applications, including chemical engineering and materials science .

- Methods : The data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results : This analysis provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

-

Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone

- Field : Organic Chemistry

- Application Summary : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems . These systems are characteristic of some biologically active compounds .

- Methods : The sequence used for this transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

- Results : This approach has led to the construction of the bicyclic skeleton based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.0 2.7]octan-3-one intermediate .

-

Synthesis of Tropane Alkaloids

- Field : Organic & Biomolecular Chemistry

- Application Summary : The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of the compound you mentioned, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

- Methods : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

- Results : This research has led to the development of important methodologies in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

-

Synthesis of Bicyclo[3.2.1]octane Systems from Carvone

- Field : Organic Chemistry

- Application Summary : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems . These systems are characteristic of some biologically active compounds .

- Methods : The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

- Results : This approach has led to the construction of the bicyclic skeleton based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.0 2.7]octan-3-one intermediate .

安全和危害

The safety and hazards associated with these compounds can vary widely depending on their specific structure and properties. It’s always important to refer to the relevant safety data sheets when handling these compounds6.

未来方向

The future research in this field could involve the development of new synthetic methods for making bicyclo[3.2.1]octanes, in many cases appropriately functionalized to be useful intermediates in the synthesis of more complex natural products containing this bicyclic subunit7.

Please note that this information is based on related compounds and topics, and may not directly apply to “3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane”. For specific information on this compound, further research may be necessary.

属性

IUPAC Name |

1-(2-methyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-6(10)3-9(2)12-7-4-11-5-8(7)13-9/h7-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYHEPWCPQAJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(OC2COCC2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

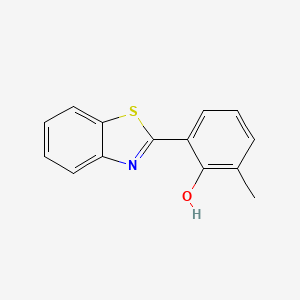

![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)

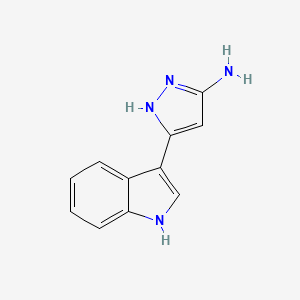

![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B1450919.png)

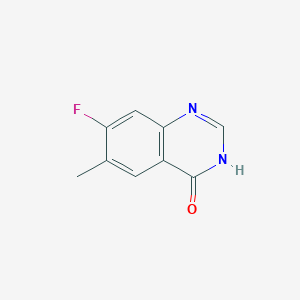

![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)

![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)

![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)

![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)

![1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1450934.png)

![2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1450935.png)